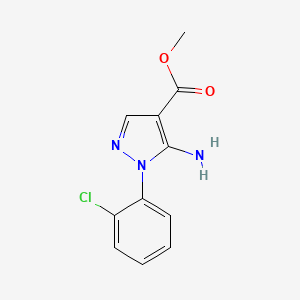

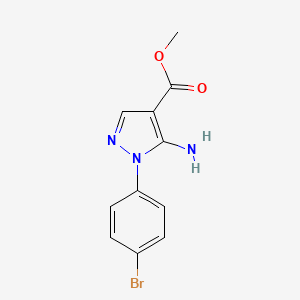

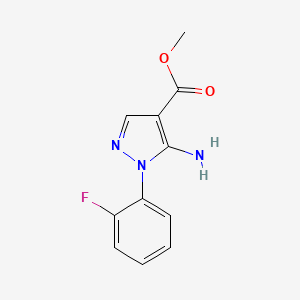

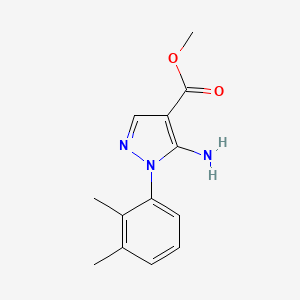

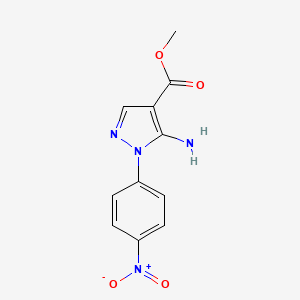

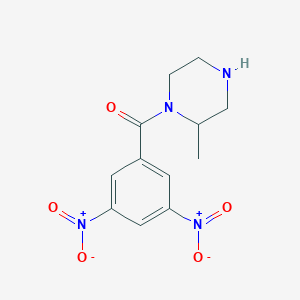

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

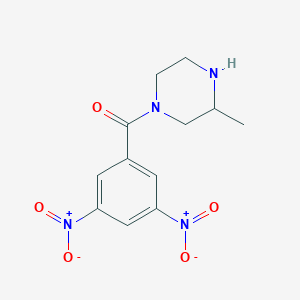

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a chemical compound . It is a derivative of aniline and is a primary amine having an ethyl group located para to the amino (NH2) group .

Synthesis Analysis

The synthesis of this compound and similar compounds has been reported in various studies. For instance, a study reported the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . The synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of this compound is related to its synthesis. As mentioned earlier, it contains a pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .Chemical Reactions Analysis

The chemical reactions involving this compound are related to its synthesis. The synthesis involves a Huisgen 1,3-dipolar cycloaddition reaction . Other reactions with similar compounds have also been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure. It is a primary amine having an ethyl group located para to the amino (NH2) group . More specific properties like melting point, boiling point, density, molecular formula, and molecular weight are not explicitly mentioned in the retrieved papers .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

Research on derivatives of Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate has shown promising antimicrobial and anticancer activities. Notably, a series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited higher anticancer activity than the reference drug, doxorubicin, alongside displaying significant antimicrobial properties. This suggests potential applications in developing new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).

Fungicidal and Plant Growth Regulation

The crystal structure of a compound synthesized from ethyl 5-amino-1-[(5?-methyl-1?-t-butyl-4?-pyrazolyl)carbonyl] -3-methylthio-1H-pyrazole-4-carboxylate showed fungicidal and plant growth regulation activities. This indicates potential applications in agriculture for controlling fungal infections and managing plant growth (Minga, 2005).

Heterocyclic Compound Synthesis

Ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate has been used in selective cyclocondensation reactions with 1,3-dicarbonyl compounds to produce ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates. These compounds, convertible to their 1-unsubstituted analogs, underline the compound's utility in synthesizing heterocyclic compounds, which are critical in pharmaceutical chemistry (Lebedˈ, Mozgovaya, Kos, & Vovk, 2012).

Corrosion Inhibition

Pyranpyrazole derivatives, including ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, have shown effectiveness as corrosion inhibitors for mild steel in industrial pickling processes. These findings demonstrate the compound's potential in industrial applications, particularly in protecting metals from corrosion (Dohare, Ansari, Quraishi, & Obot, 2017).

Fluorescent Molecules and Agricultural Inhibitors

Ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate was used as a precursor in synthesizing trifluoromethylated pyrazolo[1,5-a]pyrimidines, which showed novel fluorescent properties, and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones, identified as potential inhibitors for monocotyledonous Echinochloa crus-galli L. Beauv, suggesting applications in fluorescent technologies and agriculture (Wu et al., 2006).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate is a synthetic organic compound utilized in various fields of research and industry. CDK2 is a protein kinase involved in the regulation of the cell cycle and is an appealing target for cancer treatment .

Biochemical Pathways

CDK2 inhibition can lead to cell cycle arrest, preventing the proliferation of cancer cells .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2,4-dimethylphenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-4-19-14(18)11-8-13(15)17(16-11)12-6-5-9(2)7-10(12)3/h5-8H,4,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRNUZQXEVBBKTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=C(C=C(C=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(trifluoromethyl)benzoyl]-3-methylpiperazine](/img/structure/B6344758.png)

![[5-(Pyrrolidin-1-ylmethyl)-1H-tetrazol-1-yl]acetic acid hydrochloride](/img/structure/B6344773.png)